REACTION_CXSMILES
|
[OH:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].C1(C)C=CC(S(O)(=O)=[O:15])=CC=1.[C:19]1([CH3:26])[CH:24]=CC=C(C)[CH:20]=1>>[CH3:6][C:2]1([CH3:7])[O:1][C:20](=[O:15])[C:19]([CH3:26])([CH3:24])[O:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(=O)OC(C(=O)O1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |